molecular formula C31H50O4 B1206251 Regelindiol B CAS No. 84104-83-6

Regelindiol B

Cat. No. B1206251
CAS RN: 84104-83-6
M. Wt: 486.7 g/mol
InChI Key: DNAMZLPKKDEZFD-AQERJKPSSA-N
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Description

Regelindiol B is a natural product found in Tripterygium wilfordii and Tripterygium regelii with data available.

Scientific Research Applications

Triterpenoid Compounds in Tripterygium Regelii

A study conducted by Pang, Zhao, Hori, and Inayama (1989) identified Regelindiol B as one of the triterpenoids isolated from the root of Tripterygium Regelii. This compound, along with others like Regelindiol A and Regelindiol C, contributes to the pharmacological properties of Tripterygium Regelii.

Remyelination in Central Nervous System

In research on central nervous system remyelination, Yuen et al. (2013) identified endothelin 2 as a significant factor in the process. While this study does not directly mention Regelindiol B, it provides context for the role of similar compounds in CNS regeneration and healing.

Gelatinase B in Immune Function

Gelatinase B, a key enzyme in the immune system, was studied by Opdenakker, Van den Steen, and Van Damme (2001). This research provides insights into how certain enzymes, potentially influenced by compounds like Regelindiol B, affect the immune system and autoimmune responses.

Role of Myelin-Associated Outgrowth Inhibitors

The study of myelin-associated outgrowth inhibitors, as explored by Simonen et al. (2003), sheds light on the complex interactions within the nervous system that compounds like Regelindiol B could potentially influence.

Regulatory T Cells in Autoimmunity

Regulatory T cells play a crucial role in autoimmunity, as discussed by Mauri (2010). Understanding the impact of compounds like Regelindiol B on these cells could lead to new therapeutic approaches for autoimmune diseases.

Diazeniumdiolate Research in Biomedical Advances

Research on diazeniumdiolates by Keefer (2011) highlights the potential of these compounds in a range of biomedical applications, possibly including those related to Regelindiol B.

RegulonDB and Gene Regulation

RegulonDB, as detailed by Gama-Castro et al. (2015), provides a comprehensive database on bacterial gene regulation. This could be relevant in understanding how Regelindiol B affects gene expression at a molecular level.

properties

CAS RN

84104-83-6

Product Name

Regelindiol B

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

methyl (2R,4S,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate

InChI

InChI=1S/C31H50O4/c1-26(2)21-11-14-31(7)22(29(21,5)13-12-23(26)32)10-9-19-20-17-27(3,25(34)35-8)18-24(33)28(20,4)15-16-30(19,31)6/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21?,22-,23+,24+,27-,28-,29+,30-,31-/m1/s1

InChI Key

DNAMZLPKKDEZFD-AQERJKPSSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)OC)C)C)C)(C)C)O

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C

synonyms

methyl 3,22-dihydroxyolean-12-ene-29-oate
regelindiol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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